Ibuprofen was first synthesized in 1961 by Dr. Stewart Adams and his colleagues at Boots Pure Drug Company in the United Kingdom. It was introduced to the market in the 1960s as a safer alternative to aspirin for pain relief without the associated gastrointestinal side effects.
Ibuprofen falls under the classification of:
The synthesis of ibuprofen typically involves several key steps:
This multi-step synthesis can be performed using various methods including batch and continuous flow processes. Recent advancements have shown that continuous flow synthesis can enhance efficiency and reduce production costs by minimizing isolation steps between reactions .
For example, a continuous flow method involves:
Ibuprofen participates in various chemical reactions:
In degradation studies, ibuprofen has shown susceptibility to ozonation, leading to the formation of intermediate products that are more resistant than the parent compound .
Ibuprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and pain relief.
Studies indicate that ibuprofen's analgesic effect begins within 30 minutes after oral administration and can last up to 8 hours.
Relevant analyses include high-performance liquid chromatography for purity assessment and melting point determination for quality control.
Ibuprofen is extensively used in both clinical settings and over-the-counter medications for:
In addition to its medicinal applications, research into ibuprofen's potential roles in other therapeutic areas continues, including its use as an anti-cancer agent due to its anti-inflammatory properties.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2